Cas no 112408-67-0 (3-deoxysappanchalcone)

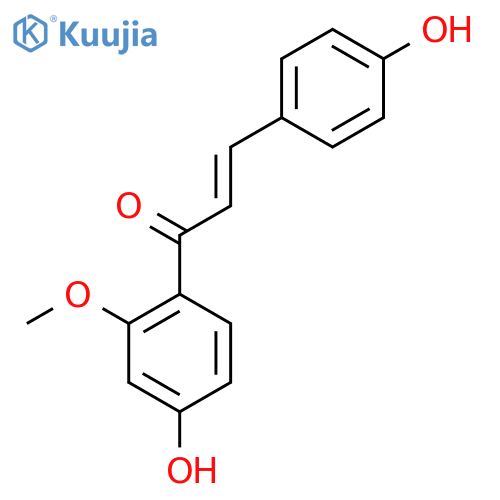

3-deoxysappanchalcone structure

商品名:3-deoxysappanchalcone

CAS番号:112408-67-0

MF:C16H14O4

メガワット:270.279964923859

MDL:MFCD00800700

CID:1200103

PubChem ID:5319688

3-deoxysappanchalcone 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-,(2E)-

- 3-Deoxysappanchalcone

- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- 2'-Methoxyisoliquiritigenin

- 2'-O-Methylisoliquiritigenin

- 4,4'-dihydroxy-2'-methoxychalcone

- Isoliquiritigenin 2'-methy ether

- LHE9JFQ1U8

- 3'-Deoxy-Sappanchalcone

- 2'-Methoxy Liquiritigenin

- C15531

- 3''''-Deoxy-Sappanchalcone

- 2''''-Methoxy Liquiritigenin

- 2''''-Methoxyisoliquiritigenin

- 2''''-O-Methylisoliquiritigenin

- BDBM50492024

- LMPK12120098

- 4,4'-dihydroxy-2'-methoxy chalcone

- 4,4'-dihydroxy-2

- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-on

- (2E)-1-(4-Hydroxy-2-méthoxyphényl)-3-(4-hydroxyphényl)-2-propén-1-one

- (2E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-

- (2E)?-1-?(4-?hydroxy-?2-?methoxyphenyl)?-?3-?(4-?hydroxyphenyl)?-?2-?Propen-?1-?one

- (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- 2'-Methylisoliquiritigenin

- 2'-O-Methyl isoliquiritigenin

- 3-(4-Hydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one

- Echinatin

- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:519567

- SCHEMBL799750

- E80640

- CS-0017421

- AKOS032948837

- MS-23824

- 2'--ethylisoliquiritigein

- CHEBI:519567

- 112408-67-0

- 51828-10-5

- (E)-1-(4-hydroxy-2-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- Q27225760

- CHEMBL253777

- 4,4'-dihydroxy-2'-methoxychal-cone

- PD196217

- HY-N1745

- UNII-LHE9JFQ1U8

- DA-49581

- 3-deoxysappanchalcone

-

- MDL: MFCD00800700

- インチ: 1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+

- InChIKey: PACBGANPVNHGNP-RUDMXATFSA-N

- ほほえんだ: O(C)C1C=C(C=CC=1C(/C=C/C1C=CC(=CC=1)O)=O)O

計算された属性

- せいみつぶんしりょう: 270.08920892 g/mol

- どういたいしつりょう: 270.08920892 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- ぶんしりょう: 270.28

- トポロジー分子極性表面積: 66.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.282±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 210-212 ºC

- ようかいど: ほとんど溶けない(0.097 g/l)(25ºC)、

3-deoxysappanchalcone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mg |

3-Deoxysappanchalcone |

112408-67-0 | 1mg |

¥3175.00 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mL * 10 mM (in DMSO) |

3-Deoxysappanchalcone |

112408-67-0 | 1 mL * 10 mM (in DMSO) |

¥ 1620 | 2023-09-08 | ||

| MedChemExpress | HY-N1745A-10mg |

3-Deoxysappanchalcone |

112408-67-0 | 99.26% | 10mg |

¥5800 | 2024-04-20 | |

| Aaron | AR0092OR-1mg |

3-Deoxysappanchalcone |

112408-67-0 | 98% | 1mg |

$206.00 | 2025-02-13 | |

| A2B Chem LLC | AE22287-1mg |

3-deoxysappanchalcone |

112408-67-0 | 99% | 1mg |

$201.00 | 2024-04-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4782-10mg |

3-Deoxysappanchalcone |

112408-67-0 | 98% | 10mg |

$290 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-5mg |

3-Deoxysappanchalcone |

112408-67-0 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-1mg |

3-Deoxysappanchalcone |

112408-67-0 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| eNovation Chemicals LLC | D659922-20mg |

3-deoxysappanchalcone |

112408-67-0 | 98% | 20mg |

$290 | 2024-05-25 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4782-5mg |

3-Deoxysappanchalcone |

112408-67-0 | 98% | 5mg |

$165 | 2023-09-19 |

112408-67-0 (3-deoxysappanchalcone) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112408-67-0)3-deoxysappanchalcone

清らかである:99%

はかる:5mg

価格 ($):203.0